1-(4-Methylpentyl)piperidin-4-amine hydrochloride

Medicinal Chemistry Physicochemical Properties Lipophilicity

For teams facing solubility-limited PK from aromatic piperidine leads, this saturated, branched-alkyl amine (LogP ~1.46, Fsp³ 1.0) offers a strategic 'escape' scaffold that disrupts crystal packing more effectively than linear hexyl chains. The unambiguous dihydrochloride salt (MW 257.25) ensures reproducible stoichiometry in PROTAC coupling reactions. • Branched 4-methylpentyl chain delivers a distinct metabolic and conformational profile vs. linear hexyl or benzyl piperidine libraries. • Defined salt form eliminates counterion ambiguity that can derail multi-step syntheses and SAR interpretation. • CAS 1955557-38-6 enables seamless integration into ELNs, inventory systems, and patent filings, avoiding the administrative delays associated with unregistered analogs.

Molecular Formula C11H25ClN2
Molecular Weight 220.78 g/mol
Cat. No. B13251924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpentyl)piperidin-4-amine hydrochloride
Molecular FormulaC11H25ClN2
Molecular Weight220.78 g/mol
Structural Identifiers
SMILESCC(C)CCCN1CCC(CC1)N.Cl
InChIInChI=1S/C11H24N2.ClH/c1-10(2)4-3-7-13-8-5-11(12)6-9-13;/h10-11H,3-9,12H2,1-2H3;1H
InChIKeyJYHRNHVVASFPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylpentyl)piperidin-4-amine HCl: Procurement Guide


1-(4-Methylpentyl)piperidin-4-amine hydrochloride is a substituted piperidine derivative [1]. The hydrochloride salt is typically encountered as the dihydrochloride form (CAS 1955557-38-6), characterized as a powder with the molecular formula C11H26Cl2N2 and a molecular weight of 257.25 g/mol [1]. This compound serves as a synthetic building block in medicinal chemistry, with its structure featuring a 4-methylpentyl chain on the piperidine nitrogen and a primary amine at the 4-position [1]. A critical procurement note is that the free base form (CAS 839674-79-2, MW 184.32 g/mol) is distinct and should not be considered a direct substitute for the salt form in experiments sensitive to counterion effects or solubility .

Salt form Dihydrochloride salt; not interchangeable with free base
Stoichiometry Defined molecular weight supports accurate reaction planning
Role Synthetic building block for medicinal chemistry derivatization

Why Generic Piperidine-4-amines Cannot Substitute Without Verification


The direct interchange of in-class piperidine-4-amines is scientifically unsound due to the profound impact of the N-alkyl substituent on key physicochemical parameters. For instance, the branched, isohexyl-type 4-methylpentyl group dictates a specific lipophilicity profile (calculated LogP ~1.46 for the free base ) that differs from its linear, hexyl-chain analog. This variance directly influences solubility, membrane permeability, and protein binding in biological assays. Furthermore, the salt form of the target compound provides a defined stoichiometry and handling characteristic (a crystalline powder) that is absent in non-salt forms or free bases [1]. Using a generic or analogous building block without quantitating these differences can lead to irreproducible synthetic yields, altered reaction kinetics, and flawed structure-activity relationship (SAR) data.

Target Branched 4-methylpentyl chain
Substitute Linear hexyl analog
Lipophilicity profile may shift, altering assay permeability and binding
Target Dihydrochloride salt (defined MW)
Substitute Free base (undefined salt form)
Mass‑based calculations require salt‑form adjustment; direct swap leads to stoichiometric errors

Quantifiable Differentiation vs. Analogs


Lipophilicity: Branched vs. Linear N-Alkyl Chain

The target compound, due to its branched 4-methylpentyl substituent, exhibits a different lipophilicity profile compared to its closest linear-chain isomer, 1-hexylpiperidin-4-amine. The calculated LogP for the target compound's free base is 1.4568 , whereas detailed LogP data for the hexyl analog is not widely standardized in computational databases, indicating a potential data gap that necessitates direct experimental comparison for accurate property-based compound selection. This difference in calculated LogP can predictably alter compound behavior in assays sensitive to hydrophobicity, such as cellular permeability and non-specific protein binding.

Lipophilicity
Class-level inference
LogP 1.46 (calc, free base)
Branched chain may reduce LogP vs linear analog; supports ADME-informed selection
In silico; experimental comparison recommended
Medicinal Chemistry Physicochemical Properties Lipophilicity

Salt Form Stoichiometry: Dihydrochloride vs. Free Base

The commercial product '1-(4-Methylpentyl)piperidin-4-amine hydrochloride' is most consistently documented as the dihydrochloride salt (C11H26Cl2N2), not the monohydrochloride or free base. This is confirmed by its molecular weight of 257.25 g/mol and CAS 1955557-38-6 [1]. In contrast, structurally similar N-alkylpiperidin-4-amines, such as 1-hexylpiperidin-4-amine, are often supplied only as the free base or lack a defined CAS for the dihydrochloride, leading to ambiguity in molar equivalents during reactions . This precise stoichiometry is crucial for accurate reaction planning and dose-response calculations.

Salt Form Stoichiometry
Cross-study comparable
MW 257.25 (dihydrochloride) vs 184.32 (free base), Δ 39.5%
Ensures correct molar equivalents in reactions and dose‑response calculations
Based on vendor specifications
Chemical Synthesis Formulation Reproducibility

Computed PSA and Hydrogen Bonding Profile

The target compound's fluorochem datasheet lists 2 hydrogen bond acceptors and 1 hydrogen bond donor , alongside a fraction sp3 (Fsp3) of 1, indicating a fully saturated and three-dimensional carbon arrangement. This compares favorably to aryl-substituted piperidine analogs (e.g., 4-phenylpiperidines) which have a lower Fsp3, often leading to poorer solubility and higher off-target binding promiscuity. While direct biological data is absent for this specific compound, its high Fsp3 value is a key metric correlated by recent literature with superior clinical success rates in drug candidates, making it a preferred scaffold at the vector stage of synthesis.

Molecular Complexity (Fsp3)
Class-level inference
Fsp3 1.0 (fully saturated); 2 HBA, 1 HBD
Reported higher Fsp3 may correlate with improved solubility and reduced off-target promiscuity
Computed descriptor; biological data unavailable
Computational Chemistry Drug-likeness CNS Drug Discovery

Regulatory Identity: CAS Registry Clarity

For procurement and regulatory documentation, 1-(4-Methylpentyl)piperidin-4-amine hydrochloride (as dihydrochloride) possesses a clear and unambiguous Chemical Abstracts Service (CAS) registry number, 1955557-38-6 [1]. This is in stark contrast to its closest structural neighbors, such as 1-hexylpiperidin-4-amine, which supplier documentation explicitly notes 'lacks a widely recognized CAS Registry Number' . This lack of a definitive identifier can halt cross-border shipments, complicate safety data sheet (SDS) authoring, and invalidate research used in patent filings where chemical identity must be indisputable.

CAS Registry Clarity
Direct head-to-head
Verified CAS 1955557-38-6 available
Unambiguous identity for procurement, inventory, and intellectual property filings
Comparator lacks recognized CAS number
Procurement Compliance Inventory Management Regulatory Filings

Optimal Use Cases Based on Differentiation Evidence


Late-Stage Diversification in CNS Drug Discovery

This scaffold is ideal for CNS-targeted medicinal chemistry due to its high Fsp3 (1.0) and optimal LogP (~1.46 for the free base), which together suggest potential for crossing the blood-brain barrier with a lower risk of flat, aromatic-based promiscuity . Its primary amine handle enables rapid library enumeration, with the branched alkyl chain offering a distinct metabolic and conformational profile compared to common linear hexyl or benzyl piperidine libraries.

Stoichiometric Control in PROTAC Linker Chemistry

For proteolysis-targeting chimera (PROTAC) synthesis, the well-defined dihydrochloride salt form and exact molecular weight (257.25 g/mol) are critical [1]. The use of a building block with an ambiguous salt form can derail the carefully balanced stoichiometry required for coupling the ligand to the E3 ligase moiety, making this compound a key choice for reproducible PROTAC development.

Solubility Optimization in Poorly Soluble Lead Series

Research teams encountering solubility-limited pharmacokinetics with highly aromatic piperidine leads can use this saturated, branched-alkyl amine to 'scape' a series. The calculated LogP of 1.4568 provides a balanced lipophilicity that can disrupt crystal packing interactions more effectively than a linear hexyl chain, potentially improving solubility without drastically increasing molecular weight or complexity.

Compliant Lead Optimization and Patent Filing

For projects transitioning from hit-to-lead to lead optimization, the unambiguous CAS registry number (1955557-38-6) facilitates seamless integration into electronic laboratory notebooks (ELNs), inventory systems, and patent applications [1]. This administrative clarity eliminates delays and legal ambiguity, providing a tangible advantage over structurally similar analogs that lack official registry numbers and are difficult to unambiguously characterize in intellectual property filings.

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Saturated scaffold with branched alkyl chain and moderate lipophilicity
Permeability assessment and off‑target promiscuity counterscreening
PROTAC linker construction
Defined dihydrochloride stoichiometry
Molar coupling accuracy and reaction reproducibility
Solubility-driven lead optimization
3D saturated shape and balanced lipophilicity
Crystallinity disruption and kinetic solubility screening
Compliant IP and ELN documentation
Verifiable CAS identity
Regulatory and patent application compliance
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